molecular formula C11H9NO2S B082780 2-Methyl-5-phenylthiazole-4-carboxylic acid CAS No. 13743-09-4

2-Methyl-5-phenylthiazole-4-carboxylic acid

Cat. No. B082780
CAS RN: 13743-09-4
M. Wt: 219.26 g/mol
InChI Key: IUPHMHDVSPSLME-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylthiazole-4-carboxylic acid is a compound of interest in the field of organic chemistry, especially in the synthesis and study of heterocyclic compounds. Its unique structure allows for a range of chemical reactions and properties, making it a valuable molecule for chemical research and potential industrial applications.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves nucleophilic ring opening, cyclization reactions, or the use of various catalysts to facilitate the formation of the thiazole core. While specific methods for synthesizing this compound are not detailed, analogous processes can include the use of starting materials such as phenyl acetylene, subjected to conditions that promote the formation of thiazole structures (Amareshwar et al., 2011).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a heterocyclic ring containing both sulfur and nitrogen. This unique arrangement contributes to the molecule's chemical reactivity and interactions. The presence of the methyl and phenyl groups in this compound would influence its electronic properties and reactivity due to their electron-donating and withdrawing effects, respectively.

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, depending on the nature of the substituents and reaction conditions. The phenyl group, in particular, can undergo further functionalization through various organic reactions, enhancing the molecule's versatility (Misra & Ila, 2010).

Physical Properties Analysis

The physical properties of thiazole derivatives like this compound can vary widely depending on their specific structures. These properties, including melting point, boiling point, and solubility, are influenced by the molecule's overall polarity and molecular weight. While specific data on this compound are not provided, similar compounds exhibit a range of physical behaviors suitable for diverse chemical applications.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are shaped by the thiazole core and the substituents attached to it. The carboxylic acid group, in particular, offers sites for reactions such as esterification and amide formation, broadening the compound's utility in organic synthesis (Misra & Ila, 2010).

References

  • Vijayalaxmi Amareshwar, N. C. Mishra, H. Ila. (2011). 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one: versatile template for diversity-oriented synthesis of heterocycles. Organic & Biomolecular Chemistry. Link.
  • N. Misra, H. Ila. (2010). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles. The Journal of Organic Chemistry. Link.

Scientific Research Applications

  • Synthesis and Properties :

    • Naito et al. (1968) described the preparation of compounds like 5-methyl-3-phenylisothiazole-4-carboxylic acid and their halogen-substituted derivatives, highlighting methods for synthesizing these compounds and exploring their properties (Naito, Nakagawa, & Takahashi, 1968).
    • Mamedov et al. (1993) synthesized derivatives of 2-azido-5-phenyl-4-thiazolecarboxylic acid and studied their spectroscopic properties, providing insights into the structural and electronic characteristics of these compounds (Mamedov, Valeeva, Antokhina, Doroshkina, Chernova, & Nuretdinov, 1993).
  • Application in Drug Synthesis and Evaluation :

  • Chemical Modifications and Applications :

    • Cornwall et al. (1991) explored the regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids, providing a method for the elaboration of trisubstituted thiazoles and oxazoles (Cornwall, Dell, & Knight, 1991).
    • Liu et al. (2015) developed a synthesis method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate in drug synthesis, showcasing the versatility of these compounds in pharmaceutical chemistry (Liu, Pei, Xue, Li, & Wu, 2015).
  • Supramolecular Chemistry and Materials Science :

    • Jin et al. (2011) studied hydrogen bonding between 2-aminoheterocyclic compounds like 4-phenylthiazol-2-amine and carboxylic acid derivatives, contributing to the understanding of non-covalent interactions in supramolecular chemistry (Jin, Zhang, Liu, Wang, He, Shi, & Lin, 2011).
    • Zhao et al. (2014) synthesized complexes involving 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, highlighting their luminescent properties and potential applications in materials science (Zhao, Zhou, Feng, Wei, & Wang, 2014).

properties

IUPAC Name

2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-12-9(11(13)14)10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPHMHDVSPSLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359133
Record name 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13743-09-4
Record name 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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